molecular formula C23H21FN4S B1676648 p38 MAP Kinase Inhibitor III CAS No. 549505-65-9

p38 MAP Kinase Inhibitor III

カタログ番号 B1676648
CAS番号: 549505-65-9
分子量: 404.5 g/mol
InChIキー: VXPWQNBKEIVYIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, reversible, and ATP-competitive p38 MAP kinase inhibitor . It controls the biological activity of p38 MAP Kinase . It plays a key role in the cellular response to stress at many levels .


Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor III is complex. The binding of more specific molecules is characterized by a peptide flip between Met109 and Gly110 . This unique mode of binding may be exploited in the design of new p38 inhibitors .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Neurobiology .

Summary of the Application

p38α MAPK inhibitors, including p38 MAP Kinase Inhibitor III, have been developed and tested for the treatment of various disorders, especially those originating from inflammation . They are particularly promising in the treatment of neurodegenerative disorders .

Methods of Application

The inhibitors are evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the blood-brain barrier (BBB) . A detailed analysis of the previously released X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also conducted .

Results or Outcomes

About 50 naturally occurring and synthetic p38α MAPK inhibitors with high potential to cross the BBB have been identified . These results highlight the importance of p38α MAPK inhibitors as neuroprotective agents for use in mitigating neurodegenerative disorders .

Tuberculosis Treatment

Specific Scientific Field

This application is in the field of Infectious Diseases .

Summary of the Application

The p38 MAP kinase signaling pathway coordinates several inflammatory and stress responses in Mycobacterium tuberculosis-infected host cells . Inhibiting this pathway can improve the management of tuberculosis (TB) .

Methods of Application

In vivo treatment of Mycobacterium tuberculosis-infected mice with doramapimod, a p38 MAP-kinase inhibitor, results in reduced inflammation, granuloma formation, and lung pathology .

Results or Outcomes

Doramapimod, together with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .

Chronic Obstructive Pulmonary Disease (COPD)

Specific Scientific Field

This application is in the field of Pulmonology .

Summary of the Application

The p38 MAP kinase signaling pathway regulates immune and inflammatory responses in cells infected with pathogens, including those causing COPD . Inhibiting this pathway can improve the management of COPD .

Methods of Application

Clinical trials have tested various p38 MAPK inhibitors, including p38 MAP Kinase Inhibitor III, in combination with other anti-inflammatory steroids .

Results or Outcomes

While the efficacy of p38 MAPK inhibitors in COPD treatment is limited, some trials have shown improvement in lung function and reduction in exacerbations in COPD patients . Research on p38 MAPK inhibitors continues to be a major area of study to develop new and more effective therapies for COPD .

Phosphorylation & Dephosphorylation Applications

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

p38 MAP Kinase Inhibitor III controls the biological activity of p38 MAP Kinase . This inhibitor is primarily used for phosphorylation and dephosphorylation applications .

Methods of Application

The inhibitor is applied in biochemical assays to study the effects of inhibiting the p38 MAP kinase on phosphorylation and dephosphorylation processes .

Results or Outcomes

The use of p38 MAP Kinase Inhibitor III has provided insights into the role of p38 MAP kinase in various cellular processes, including cell differentiation, autophagy, and apoptosis .

将来の方向性

The future directions of p38 MAP Kinase Inhibitor III involve its potential use in the treatment of various diseases. For instance, it has been suggested that targeting p38α could be of therapeutic interest . Moreover, novel MK2i strategies, although encouraging in the pre-clinical arena, may either show evidence for efficacy or the lack of efficacy in emergent human trials data from different disease settings .

特性

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336897
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor III

CAS RN

549505-65-9
Record name ML-3403
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-3403
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor III
Reactant of Route 2
Reactant of Route 2
p38 MAP Kinase Inhibitor III
Reactant of Route 3
p38 MAP Kinase Inhibitor III
Reactant of Route 4
Reactant of Route 4
p38 MAP Kinase Inhibitor III
Reactant of Route 5
Reactant of Route 5
p38 MAP Kinase Inhibitor III
Reactant of Route 6
Reactant of Route 6
p38 MAP Kinase Inhibitor III

Citations

For This Compound
31
Citations
T Thuraisingam, YZ Xu, J Moisan, C Lachance… - Molecular …, 2007 - Elsevier
… (B) Inhibition of MK2 phosphorylation by p38 MAP kinase inhibitor III is visualized by Western blot analysis. B10A.R cells were treated with S28463 (25 ng/ml), CpG-ODN (10 μg/ml) or …
Number of citations: 30 www.sciencedirect.com
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
… p38 MAP Kinase Inhibitor III p38 MAP Kinase Inhibitor PD 98059 PD 169,316 SB220025 Purvalanol A GSK-3b Inhibitor XII, TWS119 H-89, Dihydrochloride SB 202474, Negative control …
Number of citations: 1 www.sciencedirect.com
YF Chuang, HY Yang, TL Ko, YF Hsu, JR Sheu… - Biochemical …, 2014 - Elsevier
… p38 MAP Kinase Inhibitor III and JNK Inhibitor II, antibodies specific for MKP-1 and COX-2 and Turbofect™ in vitro transfection reagent were purchased from Millipore (Billerica, MA, USA…
Number of citations: 47 www.sciencedirect.com
C Li, PJR Ebert, QJ Li - Journal of Biological Chemistry, 2013 - ASBMB
… III (catalog #401480), MG-132 (catalog #474790), SB-216763 (catalog #361566), ERK inhibitor II (catalog #328007), JNK inhibitor II (catalog #420119), p38 MAP kinase inhibitor III (…
Number of citations: 70 www.jbc.org
R Fischer, H Wajant, R Kontermann, K Pfizenmaier… - Glia, 2014 - Wiley Online Library
… Diego, CA), the anti-TNF antibody (clone F6C5) was from GeneTex (Irvine, CA) and the antibody against CNPase and the inhibitors PI3-Kα Inhibitor IV and p38 MAP Kinase inhibitor III …
Number of citations: 110 onlinelibrary.wiley.com
RC Oita, D Ferdinando, S Wilson, C Bunce… - … -European Journal of …, 2010 - Springer
… number 9901) was used to block PI3K; 10 μM U0126 was used to block MEK1/2 (Cell Signal, catalogue number 9903); 10 μg/ml of the InSolution™ p38 MAP Kinase Inhibitor III (…
Number of citations: 70 link.springer.com
A Weilbacher, M Gutekunst, M Oren, WE Aulitzky… - Cell death & …, 2014 - nature.com
… Inhibition of the MAPK pathway was performed using p38 MAP Kinase Inhibitor III (Calbiochem, La Jolla, CA, USA) at 1 μM and JNK-inhibitor SP600125 (Sigma-Aldrich) at 5 μM. The …
Number of citations: 71 www.nature.com
T Ogino, H Kobuchi, H Fujita, A Matsukawa… - Free Radical …, 2014 - Taylor & Francis
… MEK inhibitors (U0126 and PD98059), a c-Jun N-terminal kinase inhibitor VIII (JNKI8), and p38 MAP kinase inhibitors (p38 MAP kinase inhibitor III and SB202190) were obtained from …
Number of citations: 7 www.tandfonline.com
T Toyomura, M Watanabe, H Wake, T Nishinaka… - Molecular Biology …, 2023 - Springer
… InSolution™ p38 MAP Kinase Inhibitor III (ML3403), ERK Inhibitor II (FR180204), and InSolution™ JNK Inhibitor II (SP600125) were from Merck Millipore (Burlington, MA, USA). …
Number of citations: 7 link.springer.com
N Bosc, C Meyer, P Bonnet - BMC bioinformatics, 2017 - Springer
… p38 MAP Kinase Inhibitor III seems also rather selective as it is ordered first by S(70%), S(80%), WS(10%) and WS(5%), and it appears in the top 20 for S(50%), WS(20%), RS(20), RS(…
Number of citations: 37 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。